N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
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Description
N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a useful research compound. Its molecular formula is C14H19N3OS and its molecular weight is 277.39. The purity is usually 95%.
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Scientific Research Applications
Synthetic Transformations and Novel Compound Synthesis
Cascade Transformations : A study demonstrated base-promoted cascade transformations of pyrimidinone derivatives into novel tricyclic compounds, showcasing the utility of these transformations in synthesizing complex molecular architectures from simpler precursors Shutalev et al., 2008.
Mannich Reaction Applications : Research on 1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile derivatives in the Mannich reaction highlights the synthetic utility of such compounds in accessing new chemical spaces and potentially biologically active molecules Dotsenko et al., 2021.
Halogenation and Synthesis of Analogues : The study on bromination and iodination of specific diazocine derivatives illustrates the synthetic strategies to access unsymmetrical analogs of known compounds, expanding the toolkit for chemical synthesis and modification Didier & Sergeyev, 2007.
Biological Evaluation and Receptor Binding
Glutamate Receptor Binding : Research on 6-carboxy-3,4-methanoprolines as new rigid glutamate analogs underscores the exploration of receptor-ligand interactions and the potential for developing therapeutics targeting specific neurotransmitter systems Marinozzi et al., 1995.
Anxiolytic-like Effects and Receptor Antagonism : Studies on mGlu receptor antagonists, including their synthesis, anxiolytic-like effects, and comparative analyses with other receptor antagonists, highlight the ongoing efforts in understanding and manipulating neurotransmitter systems for therapeutic benefits Pietraszek et al., 2005.
Properties
IUPAC Name |
N-ethyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-2-15-14(19)16-7-10-6-11(9-16)12-4-3-5-13(18)17(12)8-10/h3-5,10-11H,2,6-9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLBDZQGCVWTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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